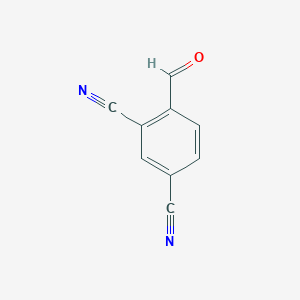

4-Formylisophthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

4-Formylisophthalonitrile derivatives have been a subject of interest in spectroscopic and structural analyses. For instance, Tereci et al. (2012) studied a novel compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile, focusing on its molecular structure through techniques like IR, UV-vis, NMR, and X-ray crystallography. They used density functional theory (DFT) and Hartree-Fock methods to interpret structural and spectroscopic data, providing insights into the compound's molecular behavior and interactions (Tereci et al., 2012).

Applications in Textile and Optical Industries

The versatility of 4-formylisophthalonitrile derivatives extends to applications in the textile industry. Yıldırım et al. (2012) synthesized water-soluble metallophthalocyanines derived from 4-formylisophthalonitrile precursors. These novel compounds were applied to cotton fabrics, displaying effective dyeing characteristics and potential for use in optical and catalytic applications, including air-purifying materials for air conditioners (Yıldırım, Sevim & Gül, 2012).

Photodynamic Therapy and Cancer Treatment

In medical research, particularly in cancer treatment, phthalonitrile derivatives are explored for their potential in photodynamic therapy. For example, Demirbaş et al. (2016) synthesized novel metal-free and metal phthalocyanines bearing 1,2,4-triazole groups, starting from a phthalonitrile compound. These derivatives showed promising results as Type II photosensitizers for photodynamic therapy, exhibiting efficient singlet oxygen generation and photodegradation properties (Demirbaş et al., 2016).

Electronic and Electrochemical Applications

4-Formylisophthalonitrile derivatives also find applications in the field of electronics and electrochemistry. For instance, Ceyhan et al. (2007) worked on a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine. This compound was characterized for its electrochemical properties, showing potential applications in sensing organic solvent vapors (Ceyhan, Altındal, Özkaya, Erbil & Bekaroğlu, 2007).

Antioxidant Properties and Other Applications

The antioxidant properties of phthalocyanine derivatives derived from 4-formylisophthalonitrile are also a significant area of research. Aydin et al. (2017) synthesized tetra substituted phthalocyanines with notable antioxidant capabilities, suggesting their potential use as antioxidant compounds in various applications (Aydin, Alici, Bilgiçli, Yarasir & Arabaci, 2017).

Safety And Hazards

According to the safety data sheet, 4-Formylisophthalonitrile may be toxic in contact with skin and harmful if swallowed or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

properties

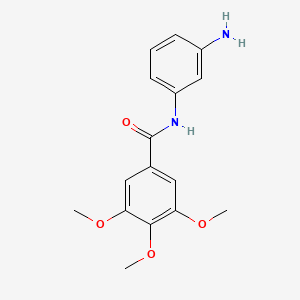

IUPAC Name |

4-formylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O/c10-4-7-1-2-8(6-12)9(3-7)5-11/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULQIFBKWFPACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylisophthalonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)